2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-11-8-15(24)21(10-18-11)9-14(23)17-6-7-22-16(25)12-4-2-3-5-13(12)19-20-22/h2-5,8,10H,6-7,9H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYFAHNDTFLUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Chemistry
- Synthesis and Reagent Role : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions.
Biological Activities
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Anticancer Potential : Research has highlighted the compound's potential as an anticancer agent. It may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as lipoxygenase, which is implicated in inflammatory processes. This suggests potential applications in developing anti-inflammatory drugs .
Medicinal Chemistry
- Drug Development : The structural features of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide make it a candidate for further medicinal chemistry studies aimed at creating novel therapeutic agents for conditions such as cancer and infections .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds with promising biological activities:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Acetamide Derivatives
2.1.1. N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Structural Features: Contains a triazole ring instead of pyrimidinone/benzotriazinone. The naphthalenyloxy group enhances lipophilicity.
- Synthesis : Prepared via 1,3-dipolar cycloaddition (azide-alkyne click chemistry) .
- Bioactivity: Triazole derivatives are noted for antimicrobial and anticancer activity, though specific data for 6m are unavailable .
2.1.2. 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c)
- Structural Features: Shares a pyrimidinyl-benzooxazinone framework but lacks the benzotriazinone unit.
- Synthesis : Formed via Cs₂CO₃-mediated coupling in DMF, emphasizing mild reaction conditions .
Pharmacologically Active Analogues
2.2.1. Goxalapladib (CAS-412950-27-7)
- Structural Features: A larger molecule with a 1,8-naphthyridine core and trifluoromethyl biphenyl group, contrasting with the pyrimidinone-benzotriazinone system.
- Bioactivity : Targets atherosclerosis via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition .
- Relevance : Highlights the role of acetamide derivatives in cardiovascular therapeutics, though structural divergence limits direct comparison .
Triazine-Based Analogues
2.3.1. Triazin-2-yl-pyrrolidinyl-butylamide ()
- Structural Features: A triazine core with dimethylamino and pyrrolidinyl groups, differing significantly from the target compound’s pyrimidinone-benzotriazinone system.
- Synthesis : Involves multi-step condensation, emphasizing the complexity of triazine-based drug design .
- Bioactivity : Triazines are explored for antiviral and anticancer applications, underscoring the versatility of nitrogen-rich heterocycles .
Comparative Analysis Table
Biological Activity
The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is a novel synthetic organic molecule that has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by the following structural components:
- A pyrimidine ring with a methyl and keto substituent.
- An oxobenzo[d][1,2,3]triazin moiety linked through an ethyl group.
- An acetamide functional group , which is common in many bioactive compounds.
Anticancer Properties
Recent studies have indicated that derivatives of oxobenzo[d][1,2,3]triazin exhibit significant anticancer activity. The mechanism often involves the inhibition of specific cancer cell proliferation pathways. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has demonstrated that related pyrimidine derivatives possess broad-spectrum antimicrobial activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy .
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Some studies suggest that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .
The biological activity of this compound likely involves:
- Enzyme Inhibition : Binding to enzymes involved in metabolic pathways crucial for cell proliferation.
- Receptor Modulation : Interaction with cellular receptors that regulate inflammatory responses or cell survival.
Case Studies
- Anticancer Activity : In vitro studies on similar oxobenzo[d][1,2,3]triazin derivatives have shown IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 breast cancer cells), indicating promising anticancer potential .
- Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values as low as 10 µg/mL .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves:
- Step 1 : Reacting 6-amino-1,3-dimethyluracil with aromatic aldehydes to form intermediates like 6-(3-substituted N-benzylidene)-1,3-dimethyl pyrimidine-2,4-dione derivatives (analogous to Scheme 6 in ).
- Step 2 : Introducing thiazolidinone or acetamide moieties via reactions with 2-mercaptoacetic acid or ethyl esters ().
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for isolation. Monitor reaction progress via TLC (Rf values as in ).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze and NMR to verify proton environments and carbon frameworks (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm; ).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm) and N-H bonds ().
- Melting Point : Compare observed values with literature (e.g., reports 160–165°C for similar acetamides).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks ().
Advanced Research Questions
Q. How can contradictory results in the compound’s bioactivity across studies be systematically addressed?
- Methodological Answer : Contradictions may arise from assay conditions or structural analogs. To resolve discrepancies:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls ().
- Dose-Response Curves : Test a broad concentration range (0.1–100 µM) to identify IC variability ().
- Structural Confirmation : Ensure tested compounds are identical via NMR and X-ray crystallography ().
- Meta-Analysis : Compare data from studies focusing on similar targets (e.g., Src/Abl kinase inhibition in vs. antimicrobial assays in ).
Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties through structural modification?
- Methodological Answer : Enhance metabolic stability and bioavailability via:
- Trifluoromethyl Substitution : Increases lipophilicity and resistance to oxidative metabolism (analogous to ).
- Heterocycle Replacement : Substitute the benzo[d]triazinone moiety with pyridazinone or quinazolinone to modulate solubility ().
- Prodrug Design : Introduce ester or amide prodrug moieties at the acetamide group for controlled release ().
- In Silico Modeling : Use tools like Molecular Dynamics (MD) to predict ADMET profiles and guide synthesis ().
Q. How can the mechanism of action for this compound’s antimicrobial activity be elucidated?
- Methodological Answer : Employ a combination of biochemical and genetic approaches:
- Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) or DNA gyrase ().
- Gene Knockdown : Use CRISPR/Cas9 to silence target genes in microbial models and assess resistance ().
- Fluorescence Microscopy : Track cellular uptake and localization using FITC-labeled analogs ().
- Resistance Studies : Serial passage experiments to identify mutations conferring resistance ().
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?
- Methodological Answer :
- Cell Line Validation : Confirm authenticity via STR profiling to rule out cross-contamination ().
- Apoptosis Markers : Measure caspase-3/7 activation and Annexin V staining to differentiate cytotoxic mechanisms ().
- Microenvironment Mimicry : Use 3D spheroid models to replicate in vivo conditions ().
- Comparative Proteomics : Identify differential protein expression in cancer vs. normal cells via LC-MS/MS ().
Experimental Design Considerations
Q. What catalytic methods are suitable for synthesizing the pyrimidine-triazinone core?
- Methodological Answer :
- Palladium Catalysis : Reductive cyclization of nitroarenes using formic acid as a CO surrogate ().
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 mins at 150°C) for pyrimidine ring formation ().
- Green Chemistry : Employ ionic liquids (e.g., [BMIM]BF) as recyclable solvents for condensation steps ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
